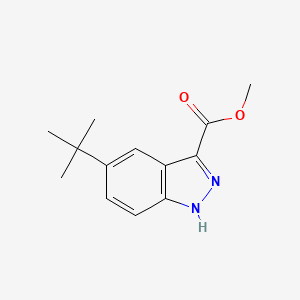
Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate is an organic compound belonging to the indazole family Indazoles are heterocyclic aromatic compounds that contain a fused benzene and pyrazole ring This specific compound features a tert-butyl group at the 5-position and a methyl ester group at the 3-position of the indazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-(tert-butyl)-1H-indazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-(tert-butyl)-1H-indazole-3-carboxylic acid
- Methyl 5-(tert-butyl)-1H-indazole-3-carboxamide
- Methyl 5-(tert-butyl)-1H-indazole-3-carboxaldehyde
Uniqueness
Methyl 5-(tert-butyl)-1H-indazole-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where ester functionality is desired, such as in esterification reactions or as a precursor for further chemical modifications.
Propriétés
Formule moléculaire |
C13H16N2O2 |
|---|---|
Poids moléculaire |
232.28 g/mol |
Nom IUPAC |
methyl 5-tert-butyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C13H16N2O2/c1-13(2,3)8-5-6-10-9(7-8)11(15-14-10)12(16)17-4/h5-7H,1-4H3,(H,14,15) |
Clé InChI |
ZWIPLMDKCMFMTH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)NN=C2C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


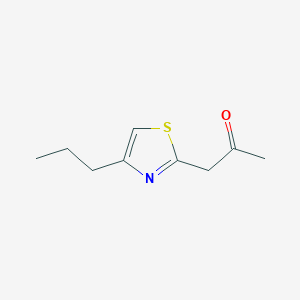
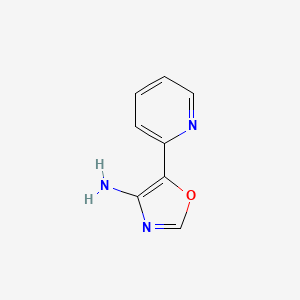
![8-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667880.png)

![2-(Pyridin-4-yl)benzo[d]oxazol-7-amine](/img/structure/B13667885.png)
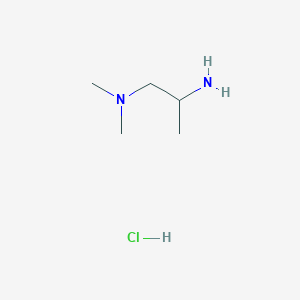
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)
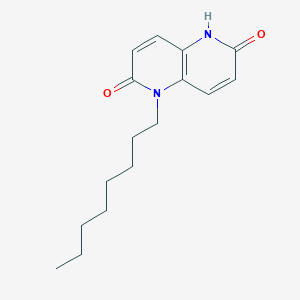
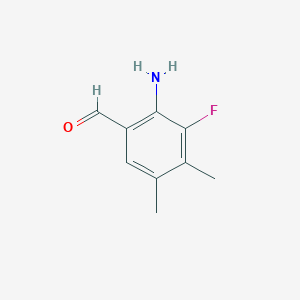
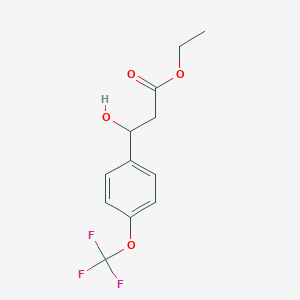
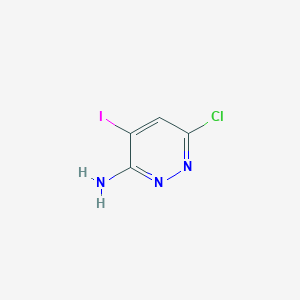
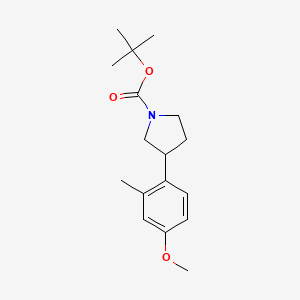
![6-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13667948.png)
![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)
